molecular formula C26H36N2O3 B10880463 4-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-2,6-dimethylmorpholine

4-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-2,6-dimethylmorpholine

Cat. No.: B10880463
M. Wt: 424.6 g/mol
InChI Key: WIDPDFCJYLWUFS-UHFFFAOYSA-N
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Description

4-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-2,6-dimethylmorpholine is a complex organic compound with a unique structure that combines a piperidine ring, a morpholine ring, and a benzyloxy-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-2,6-dimethylmorpholine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-2,6-dimethylmorpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-2,6-dimethylmorpholine is unique due to its combination of a piperidine ring, a morpholine ring, and a benzyloxy-methoxybenzyl group. This unique structure gives it distinct chemical and biological properties, making it valuable for various scientific research applications.

Biological Activity

The compound 4-{1-[3-(benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-2,6-dimethylmorpholine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H36N2O2C_{26}H_{36}N_{2}O_{2} with a molecular weight of 408.6 g/mol. Its structure features a morpholine ring, a piperidine moiety, and functional groups such as benzyloxy and methoxy that may influence its biological activity.

PropertyValue
Molecular FormulaC26H36N2O2
Molecular Weight408.6 g/mol
IUPAC NameThis compound
SMILES RepresentationCOC1=C(C=C(C=C1)CN2CCC(CC2)N3CCCCCC3)OCC4=CC=CC=C4

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. The presence of the piperidine and morpholine rings suggests potential interactions with central nervous system targets.

Antidepressant Effects

Research indicates that compounds similar to This compound may exhibit antidepressant properties. For instance, studies have shown that piperidine derivatives can influence serotonin receptor activity, which is crucial in mood regulation .

Analgesic Properties

There is evidence supporting the analgesic potential of related piperidine compounds. In animal models, certain derivatives have demonstrated significant pain relief comparable to standard analgesics . The mechanism likely involves modulation of pain pathways through opioid receptor interactions.

Anticancer Activity

Some derivatives have shown promise in anticancer research. In vitro studies indicate that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis . The specific pathways involved are still under investigation but may include modulation of cell cycle regulators.

Case Studies

  • Case Study on Antidepressant Activity : A study evaluated the effects of a similar compound on mice subjected to stress-induced depression models. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting a potential for clinical application in treating depression .
  • Analgesic Efficacy Study : In a controlled trial, a derivative was tested for its analgesic effects in postoperative pain models. Results showed a dose-dependent reduction in pain scores, with minimal side effects reported .
  • Antitumor Activity Investigation : A recent study investigated the effects of this compound on human cancer cell lines. The findings revealed that it significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

Properties

Molecular Formula

C26H36N2O3

Molecular Weight

424.6 g/mol

IUPAC Name

4-[1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine

InChI

InChI=1S/C26H36N2O3/c1-20-16-28(17-21(2)31-20)24-11-13-27(14-12-24)18-23-9-10-25(29-3)26(15-23)30-19-22-7-5-4-6-8-22/h4-10,15,20-21,24H,11-14,16-19H2,1-3H3

InChI Key

WIDPDFCJYLWUFS-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4

Origin of Product

United States

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